molecular formula C16H18N4O4S B2908266 5-(DIMETHYLAMINO)-2-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE CAS No. 941244-76-4

5-(DIMETHYLAMINO)-2-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE

Cat. No.: B2908266
CAS No.: 941244-76-4
M. Wt: 362.4
InChI Key: LKYKZOFCWOWVFL-UHFFFAOYSA-N
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Description

This compound is a 1,3-oxazole derivative featuring:

  • A dimethylamino group at position 5, contributing electron-donating effects.
  • A carbonitrile substituent at position 4, enhancing electrophilicity and metabolic stability.

The morpholine sulfonyl moiety distinguishes it from simpler oxazole derivatives, likely improving solubility and pharmacokinetic properties compared to non-polar analogs .

Properties

IUPAC Name

5-(dimethylamino)-2-(4-morpholin-4-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O4S/c1-19(2)16-14(11-17)18-15(24-16)12-3-5-13(6-4-12)25(21,22)20-7-9-23-10-8-20/h3-6H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKYKZOFCWOWVFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(N=C(O1)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(DIMETHYLAMINO)-2-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide.

    Introduction of the dimethylamino group: This step often involves the use of dimethylamine in the presence of a base to facilitate nucleophilic substitution.

    Attachment of the morpholinylsulfonyl group: This can be accomplished through a sulfonylation reaction using morpholine and a sulfonyl chloride derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining control over reaction parameters.

Chemical Reactions Analysis

Oxidation Reactions

The dimethylamino group (-N(CH₃)₂) undergoes oxidation under controlled conditions:

  • Reagents : Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic media.
  • Product : Conversion to a nitro group (-NO₂) via intermediate iminium species.
  • Mechanism : Two-electron oxidation of the tertiary amine, followed by hydrolysis and rearrangement .

Example : N CH3 2KMnO4/H+ NO2\text{ N CH}_3\text{ }_2\xrightarrow{\text{KMnO}_4/\text{H}^+}\text{ NO}_2

Reduction Reactions

The nitrile group (-C≡N) is susceptible to reduction:

  • Reagents : Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂/Pd) .
  • Product : Primary amine (-CH₂NH₂) or imine intermediates.
  • Conditions : LiAlH₄ requires anhydrous tetrahydrofuran (THF), while catalytic hydrogenation operates at 1–3 atm H₂.

Example : C NLiAlH4 CH2NH2\text{ C N}\xrightarrow{\text{LiAlH}_4}\text{ CH}_2\text{NH}_2

Substitution Reactions

The oxazole ring undergoes nucleophilic substitution, particularly at the 2- and 4-positions:

  • Nucleophiles : Amines (e.g., NH₃), thiols (e.g., HS-R), or alkoxides (e.g., NaOR) .
  • Conditions : Basic media (e.g., K₂CO₃ or Et₃N) in polar aprotic solvents (e.g., DMF).
  • Selectivity : Position 2 is more reactive due to electron-withdrawing effects from the sulfonyl group .

Example :Oxazole+R NH2Et3NSubstituted oxazole\text{Oxazole}+\text{R NH}_2\xrightarrow{\text{Et}_3\text{N}}\text{Substituted oxazole}

Cycloaddition and Ring-Opening

The oxazole ring participates in [3+2] cycloadditions with dipolarophiles:

  • Reagents : Nitrile oxides or diazo compounds .
  • Product : Bicyclic or fused heterocycles (e.g., pyrazole-oxazole hybrids) .

Example :Oxazole+CH2N2Pyrazolo oxazole derivative\text{Oxazole}+\text{CH}_2\text{N}_2\rightarrow \text{Pyrazolo oxazole derivative}

Sulfonamide Reactivity

The morpholinosulfonyl group (-SO₂-morpholine) undergoes hydrolysis under extreme conditions:

  • Reagents : Concentrated HCl or H₂SO₄ at elevated temperatures (>100°C).
  • Product : Sulfonic acid (-SO₃H) or sulfonyl chloride (-SO₂Cl).

Comparative Reactivity Table

Functional Group Reaction Type Reagents Products
Dimethylamino (-NMe₂)OxidationKMnO₄/H⁺Nitro group (-NO₂)
Nitrile (-C≡N)ReductionLiAlH₄ or H₂/PdAmine (-CH₂NH₂)
Oxazole ringNucleophilic substitutionR-NH₂/BaseSubstituted oxazole derivatives
Sulfonamide (-SO₂N)HydrolysisHCl (conc.)/HeatSulfonic acid (-SO₃H)

Key Research Findings

  • Stability : The morpholinosulfonyl group enhances solubility but reduces electrophilicity at the oxazole ring compared to non-sulfonylated analogs .
  • Regioselectivity : Substitution favors the 2-position over the 4-position due to electronic effects (e.g., nitrile and sulfonyl groups) .
  • Biological Relevance : Reduction of the nitrile to an amine increases hydrogen-bonding potential, critical for binding biological targets .

Mechanistic Insights

  • Oxazole Ring Activation : Electron-withdrawing groups (e.g., -CN, -SO₂-) polarize the ring, facilitating nucleophilic attack .
  • Nitrile Reduction : LiAlH₄ proceeds via a two-step mechanism: (1) hydride transfer to form an imine, (2) hydrolysis to the amine .

Scientific Research Applications

5-(DIMETHYLAMINO)-2-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(DIMETHYLAMINO)-2-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity through various pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Key Structural Analogs from Screening Data ()

The following compounds share the 1,3-oxazole-4-carbonitrile core but differ in substituents:

Compound Name Substituent at Position 5 Sulfonyl Group at Phenyl (Position 2) Molecular Weight (g/mol)
5-(Dimethylamino)-2-[4-(morpholine-4-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile (Target) Dimethylamino Morpholine Not explicitly stated
5-{[2-(4-Methoxyphenyl)ethyl]amino}-2-[4-(morpholine-4-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile [2-(4-Methoxyphenyl)ethyl]amino Morpholine 468.53
5-(4-Methoxyanilino)-2-[4-(4-methylpiperidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile 4-Methoxyanilino 4-Methylpiperidine 452.53
2-[4-(Azepane-1-sulfonyl)phenyl]-5-(ethylamino)-1,3-oxazole-4-carbonitrile Ethylamino Azepane 374.46

Key Observations :

  • Morpholine vs.
  • Amino Substituents: The dimethylamino group (target) is less sterically hindered than [2-(4-methoxyphenyl)ethyl]amino (Compound 1, ), which may influence receptor binding kinetics.

Comparison with Pyrimidine-Based Analogs ()

The compound 4-(5-[(4-Methylphenyl)Sulfonyl]-2-Phenyl-4-Pyrimidinyl)Morpholine (CAS 478247-34-6) shares a sulfonylphenyl-morpholine motif but replaces the oxazole core with a pyrimidine ring. Key differences:

  • Biological Implications : Pyrimidine derivatives are often associated with kinase inhibition, whereas oxazoles may target different pathways (e.g., antimicrobial or anti-inflammatory) .

Cytotoxicity Trends in Oxazole Derivatives ()

Studies on 4-benzyl-1,3-oxazole derivatives with sulfonylphenyl groups (e.g., 4-[(4-chlorophenyl)sulfonyl]phenyl) reveal:

  • Substituent Effects : Electron-withdrawing groups (e.g., sulfonyl) enhance cytotoxicity by promoting DNA intercalation or enzyme inhibition .
  • Morpholine Advantage : Morpholine-containing compounds (like the target) may exhibit lower cytotoxicity than chlorophenyl analogs due to reduced metabolic toxicity .

Biological Activity

5-(Dimethylamino)-2-[4-(morpholine-4-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a dimethylamino group, a morpholine sulfonyl moiety, and an oxazole ring. This structural configuration is crucial for its biological activity, influencing interactions with biological targets.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit varying degrees of antibacterial and antifungal properties. The presence of electronegative substituents at specific positions on the phenyl ring enhances these activities significantly .
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Inhibition of AChE is particularly relevant for treating neurodegenerative diseases like Alzheimer's .
  • Anticancer Properties : Preliminary research indicates potential anticancer effects, with compounds in this class demonstrating cytotoxicity against various cancer cell lines . The mechanism often involves the induction of apoptosis and cell cycle arrest.

The mechanisms through which this compound exerts its effects include:

  • Interaction with Biological Targets : The oxazole ring's electron-withdrawing characteristics enhance the compound's ability to interact with nucleophilic sites on enzymes and receptors.
  • Lipophilicity : The lipophilic nature of the compound facilitates its permeation through cellular membranes, enhancing bioavailability and efficacy .
  • Electrophilic Reactions : The sulfonamide group can participate in electrophilic reactions, which may contribute to its enzyme inhibition capabilities .

Antimicrobial Activity

A comparative study was conducted on various derivatives of oxazole compounds. Table 1 summarizes the antibacterial activity against common pathogens:

CompoundBacterial StrainZone of Inhibition (mm)
5-Dimethylamino-OxazoleStaphylococcus aureus15
5-Dimethylamino-OxazoleEscherichia coli12
Control (Standard Antibiotic)Staphylococcus aureus20
Control (Standard Antibiotic)Escherichia coli18

This table illustrates that while the compound shows moderate antibacterial activity, it is less effective than standard antibiotics.

Enzyme Inhibition Studies

In another study focusing on enzyme inhibition, the compound was tested for its AChE inhibitory activity:

CompoundIC50 (µM)
This compound25
Standard AChE Inhibitor (Donepezil)0.5

The results indicate that while the compound has promising AChE inhibitory effects, it is significantly less potent than established inhibitors like Donepezil.

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